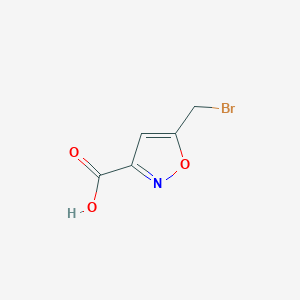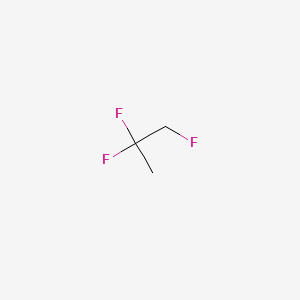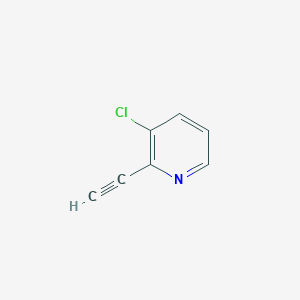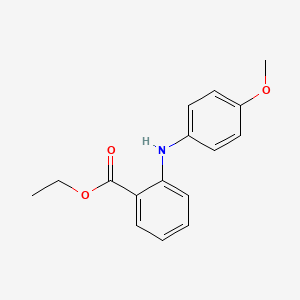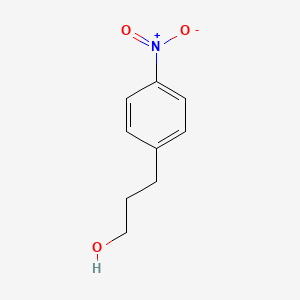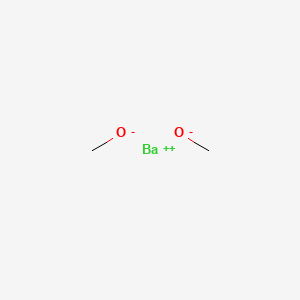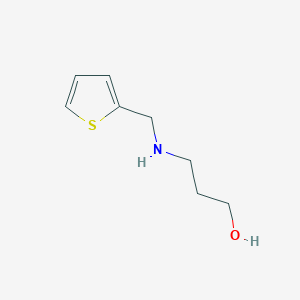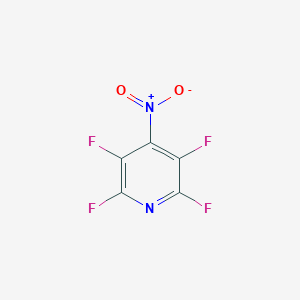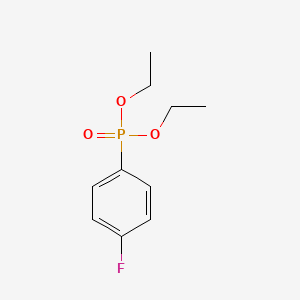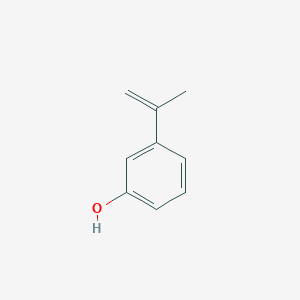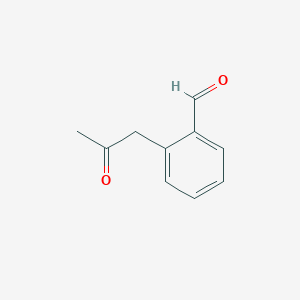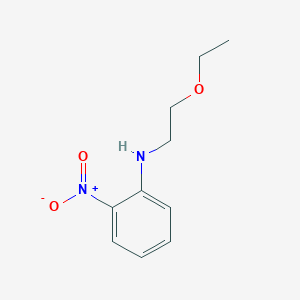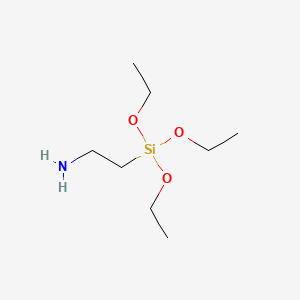
2-(Triethoxy-silyl)-ethylamine
Descripción general
Descripción
2-(Triethoxy-silyl)-ethylamine, also known as TEOS, is a silyl amine compound with a wide range of applications in science and industry. TEOS is a versatile compound that can be used in the synthesis of various compounds, as a catalyst, and as a reagent for biochemical and physiological studies. TEOS is a colorless, flammable liquid with a boiling point of 115 °C and a melting point of -50 °C. TEOS is a commercially available compound that can be easily synthesized in the laboratory.
Aplicaciones Científicas De Investigación
1. Encapsulation of Hydrophobic Dyes in Functionalized Silica Particles
- Methods of Application: The encapsulation is achieved through the sol-gel process in an aqueous medium, with a base catalyst. The silica particles are designed to encapsulate systems containing aromatic derivatives (aromatic dyes). Phenyltriethoxy silane and tetraethylorthosilicate are used as silica precursors. As a coupling agent for the silica network, a bis (trialkoxysilane) derivative—1,2-bis (triethoxy silyl) ethane is used .
- Results: The study found that there is an optimum range of the amount of surfactant which should be added in the sol–gel reaction system. If a higher amount of surfactant is used, it forms probably micelles which entrap the dye and prevent its encapsulation in the formed silica particles .
2. Gas Permeation Properties of Silica Membranes
- Methods of Application: The membranes are prepared by sol-gel processing. The effect of the acid molar ratio (AR) in sol preparation and its effect on the pore formation mechanism during sol-gel processing is studied .
- Results: Single-gas permeation experiments showed high H2 permeance (5–9×10−7 mol/(m2 Pa s)) and H2/CF4 selectivity (700–20,000). The gas permselectivity (He/H2, H2/N2, and H2/CF4) was highest for the intermediate AR (=10−2), which corresponded to the greatest amount of silanol groups in unfired gels and confirmed that small pores had formed from the condensation of silanol groups during firing .
3. Surface Preparation in Hydrolysis
- Methods of Application: Hydrolysis of BTSE is carried out in a solution of water and methanol. A volume ratio of silane, water, methanol, and glacial acetic acid is used for hydrolysis and subsequent condensation .
4. Precious Metal-Catalysed Hydrosilylation Reactions
- Application Summary: Triethoxysilane is used in precious metal-catalysed hydrosilylation reactions. The resulting triethoxysilyl groups are often valued for attachment to silica surfaces .
- Methods of Application: The compound is used as a reagent in the hydrosilylation process, which involves the addition of silicon-hydrogen bonds to unsaturated bonds, typically carbon-carbon double bonds .
5. Grafting on Magnetic Mesoporous Silica Nanoparticles
- Application Summary: This research focuses on the synthesis of triethoxysilylated cyclen derivative-based ligands, their grafting on magnetic mesoporous silica nanoparticles (MMSN), and application to metal ion adsorption .
- Methods of Application: The synthesis involves click chemistry of triethoxysilylated cyclen derivative-based ligands. Different methods such as the copper catalyzed Huisgen’s reaction, or thiol–ene reaction for the functionalization of the cyclen scaffold with azidopropyltriethoxysilane or mercaptopropyltriethoxysilane, respectively, are used .
6. Hydrophobic Surface Treatment
- Application Summary: The water repellents of textiles are widely used in hydrophobic surface treatment, oil/water separation, and textile finishing .
- Methods of Application: The hydrophobicity is usually achieved by using fluorine compounds, silicone compounds, and aliphatic compounds .
7. Precious Metal-Catalysed Hydrosilylation Reactions
- Application Summary: Triethoxysilane is used in precious metal-catalysed hydrosilylation reactions. The resulting triethoxysilyl groups are often valued for attachment to silica surfaces .
- Methods of Application: The compound is used as a reagent in the hydrosilylation process, which involves the addition of silicon-hydrogen bonds to unsaturated bonds, typically carbon-carbon double bonds .
8. Grafting on Magnetic Mesoporous Silica Nanoparticles
- Application Summary: This research focuses on the synthesis of triethoxysilylated cyclen derivative-based ligands, their grafting on magnetic mesoporous silica nanoparticles (MMSN), and application to metal ion adsorption .
- Methods of Application: The synthesis involves click chemistry of triethoxysilylated cyclen derivative-based ligands. Different methods such as the copper catalyzed Huisgen’s reaction, or thiol–ene reaction for the functionalization of the cyclen scaffold with azidopropyltriethoxysilane or mercaptopropyltriethoxysilane, respectively, are used .
9. Hydrophobic Surface Treatment
Propiedades
IUPAC Name |
2-triethoxysilylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21NO3Si/c1-4-10-13(8-7-9,11-5-2)12-6-3/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWUCEATHBXPOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCN)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564385 | |
| Record name | 2-(Triethoxysilyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Triethoxy-silyl)-ethylamine | |
CAS RN |
45074-31-5 | |
| Record name | 2-(Triethoxysilyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dinaphtho[2,1,8,7-defg:2',1',8',7'-opqr]pentacene](/img/structure/B1626591.png)
![7-chloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1626596.png)
